REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].Br[C:10]([CH3:17])([CH3:16])[C:11](OCC)=[O:12].C(NC(C)C)(C)C>CN(C=O)C>[CH3:16][C:10]1([CH3:17])[NH:8][C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[NH:7][C:11]1=[O:12]
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Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 110° for 5 hr
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After heating for 2 more hours
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled
|
Type
|
CUSTOM
|
Details
|
the DMF is removed in under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate, water, and saline
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/dichloromethane (20/80)
|
Type
|
CUSTOM
|
Details
|
The product crystallizes out in the column
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from dichloromethane/hexane
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |